molecular formula C23H27NO4 B2741667 N-Fmoc-3-aminooctanoic acid CAS No. 683219-87-6

N-Fmoc-3-aminooctanoic acid

Cat. No.: B2741667
CAS No.: 683219-87-6
M. Wt: 381.472
InChI Key: VRTIPYGJYHPEKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

N-Fmoc-3-aminooctanoic acid is primarily used as a building block in the synthesis of peptides . The primary targets of this compound are the amine groups of amino acids, which it protects during peptide synthesis .

Mode of Action

The compound operates by protecting the amine groups of amino acids during peptide synthesis. The Fmoc (9-Fluorenylmethoxycarbonyl) group in this compound is base-labile, meaning it can be removed under basic conditions . This allows for the free amine to be used for further conjugations .

Biochemical Pathways

This compound plays a crucial role in the biochemical pathway of peptide synthesis. It is involved in the formation of peptide bonds, a process that requires the activation of the carboxyl group of an amino acid and the protection of the Na-amino group . The Fmoc group provides this protection, allowing for efficient synthesis of peptides .

Pharmacokinetics

Its solubility in water and dmso suggests that it could be well-absorbed and distributed in biological systems. The compound’s stability under cold storage also indicates that it may have a relatively long half-life.

Result of Action

The primary result of this compound’s action is the successful synthesis of peptides. By protecting the amine groups during synthesis, it allows for the formation of peptide bonds without unwanted side reactions . This leads to the creation of peptides of significant size and complexity .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and pH. The Fmoc group is base-labile, meaning it can be removed under basic conditions . Therefore, the pH of the environment can influence the compound’s efficacy. Additionally, the compound is stable under cold storage , suggesting that temperature can also affect its stability and action.

Safety and Hazards

The safety information for N-Fmoc-3-aminooctanoic acid indicates caution, as the substance has not been fully tested. It has potential health effects .

Future Directions

The Fmoc group, including in N-Fmoc-3-aminooctanoic acid, has many beneficial attributes that allow for very rapid and highly efficient synthesis of peptides, including ones of significant size and complexity . This makes it a valuable resource for research in the post-genomic world . The development of more environmentally friendly Fmoc protection methods is also a future direction .

Biochemical Analysis

Biochemical Properties

N-Fmoc-3-aminooctanoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily through the Fmoc-protected amine and carboxylic acid groups . The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions at the molecular level. The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations . This process can lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Fmoc-3-aminooctanoic acid can be synthesized through a one-step method involving the coupling of free diaminobenzoic acid and Fmoc-amino acids . This method yields pure products in 40-94% without any purification steps other than precipitation. The reaction typically involves the use of organic solvents such as dimethylformamide (DMF) and dichloromethane (DCM), and the reaction conditions include maintaining the temperature and pH to optimize the yield .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Fmoc-3-aminooctanoic acid is unique due to its specific positioning of the amino group, which can influence the properties and reactivity of the compound in peptide synthesis. This makes it a valuable building block for creating specific peptide sequences .

Properties

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)octanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO4/c1-2-3-4-9-16(14-22(25)26)24-23(27)28-15-21-19-12-7-5-10-17(19)18-11-6-8-13-20(18)21/h5-8,10-13,16,21H,2-4,9,14-15H2,1H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRTIPYGJYHPEKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.